molecular formula C15H22N2 B13647164 {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Cat. No.: B13647164
M. Wt: 230.35 g/mol
InChI Key: AKNRJMCMMROJED-UHFFFAOYSA-N
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Description

{8-Benzyl-8-azabicyclo[321]octan-3-yl}methanamine is a complex organic compound that belongs to the family of tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic processes and high-pressure hydrogenation techniques. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various physiological and pharmacological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol
  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
  • N-Benzyltropinone

Uniqueness

{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is unique due to its specific structural features and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

InChI

InChI=1S/C15H22N2/c16-10-13-8-14-6-7-15(9-13)17(14)11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2

InChI Key

AKNRJMCMMROJED-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)CN

Origin of Product

United States

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